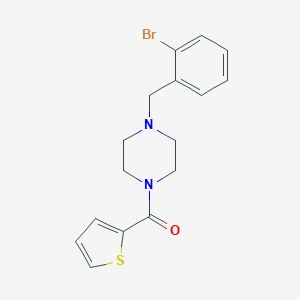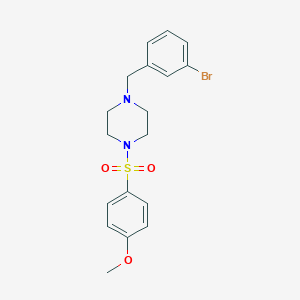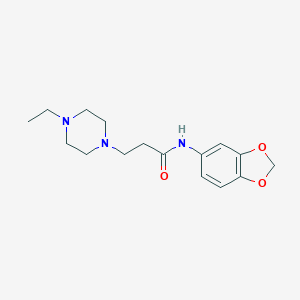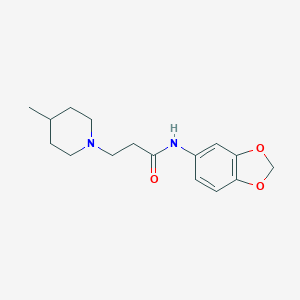
N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine, also known as 3-Br-MDPPEA, is a chemical compound that belongs to the family of substituted amphetamines. It is a psychoactive substance that has been studied for its potential therapeutic applications in the field of neuroscience. The compound is known to have a strong affinity for the serotonin transporter and has been shown to produce a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine is believed to involve the inhibition of the reuptake of serotonin by the serotonin transporter. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn produces a range of biochemical and physiological effects. The compound has also been shown to have some affinity for the dopamine transporter, although this is thought to be less significant than its affinity for the serotonin transporter.
Biochemical and Physiological Effects:
Studies have shown that N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine produces a range of biochemical and physiological effects. These include an increase in extracellular serotonin levels, an increase in dopamine release, and an increase in the firing rate of serotonergic neurons. The compound has also been shown to produce some effects on the noradrenergic and cholinergic systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation of using the compound is its psychoactive effects, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine. One area of interest is the potential therapeutic applications of the compound, particularly in the treatment of conditions such as depression and anxiety. Another area of interest is the role of the compound in the regulation of serotonin and dopamine signaling pathways. Further studies are also needed to better understand the biochemical and physiological effects of the compound and its potential as a research tool in the field of neuroscience.
Synthesemethoden
The synthesis of N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine involves the reaction of 3-bromobenzyl chloride with N-methyl-2-(2-pyridinyl)ethanamine in the presence of a base such as potassium carbonate. The reaction is typically carried out under anhydrous conditions in a suitable solvent such as dichloromethane or toluene. The resulting product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
Research on N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine has primarily focused on its potential therapeutic applications in the field of neuroscience. The compound is known to have a strong affinity for the serotonin transporter and has been shown to produce a range of biochemical and physiological effects. Studies have suggested that N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine may have potential as a treatment for conditions such as depression and anxiety.
Eigenschaften
Produktname |
N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine |
|---|---|
Molekularformel |
C15H17BrN2 |
Molekulargewicht |
305.21 g/mol |
IUPAC-Name |
N-[(3-bromophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C15H17BrN2/c1-18(10-8-15-7-2-3-9-17-15)12-13-5-4-6-14(16)11-13/h2-7,9,11H,8,10,12H2,1H3 |
InChI-Schlüssel |
MQHGIIIDPSFOPG-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=CC=C2)Br |
Kanonische SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(phenyl)methanone](/img/structure/B248773.png)


methanone](/img/structure/B248780.png)

![[4-(2-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248783.png)



